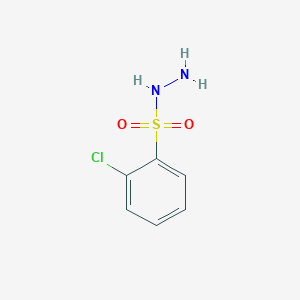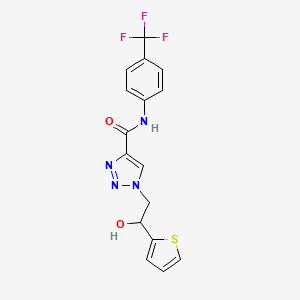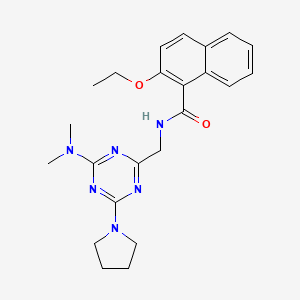
2-Chlorobenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobenzenesulfonohydrazide is an organic compound with the molecular formula C(_6)H(_7)ClN(_2)O(_2)S. It is known for its applications in organic synthesis, particularly as an oxidizing agent. This compound is characterized by a white to off-white crystalline appearance and is used in various chemical reactions due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chlorobenzenesulfonohydrazide can be synthesized through the reaction of 2-chlorobenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to ensure the complete conversion of the sulfonyl chloride to the sulfonohydrazide.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes:
Reaction Setup: Mixing 2-chlorobenzenesulfonyl chloride with hydrazine hydrate in a suitable solvent.
Temperature Control: Maintaining the reaction at a specific temperature to control the rate of reaction and prevent side reactions.
Purification: The crude product is purified through recrystallization or other purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound acts as an oxidizing agent, converting alcohols to aldehydes and ketones to carboxylic acids.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide. Conditions typically involve acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled temperature conditions.
Substitution Reactions: Nucleophiles like amines or thiols are used in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Corresponding reduced forms of the starting materials.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chlorobenzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the preparation of aldehydes and carboxylic acids.
Biology: Employed in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzenesulfonohydrazide involves its ability to donate or accept electrons during chemical reactions. This property makes it an effective oxidizing or reducing agent. The molecular targets and pathways include:
Oxidation Pathways: Involves the transfer of oxygen atoms to substrates, converting alcohols to aldehydes or ketones to carboxylic acids.
Reduction Pathways: Involves the acceptance of electrons, reducing substrates to their corresponding reduced forms.
Comparación Con Compuestos Similares
Benzene Sulfonohydrazide: Similar in structure but lacks the chlorine atom, making it less reactive in certain conditions.
4-Chlorobenzenesulfonohydrazide: Similar but with the chlorine atom in a different position, affecting its reactivity and applications.
2-Nitrobenzenesulfonohydrazide: Contains a nitro group instead of chlorine, leading to different chemical properties and uses.
Uniqueness: 2-Chlorobenzenesulfonohydrazide is unique due to its specific reactivity profile, particularly its ability to act as both an oxidizing and reducing agent. This dual functionality makes it versatile in various chemical reactions and applications.
Propiedades
IUPAC Name |
2-chlorobenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCJRIKOCVGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{[(3,5-DIMETHOXYPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2678367.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2678368.png)
![1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B2678370.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2678372.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2678373.png)

![2-Bromo-4,6-dimethylbenzo[d]thiazole](/img/structure/B2678376.png)


![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2678382.png)
![5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2678386.png)
![2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2678387.png)
![(2E)-3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2678390.png)
